5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid

Description

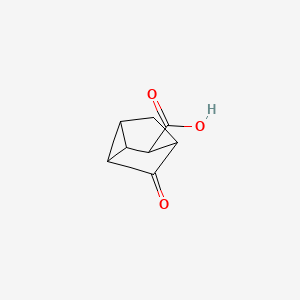

Molecular Formula: C₈H₈O₃ Molecular Weight: 152.149 g/mol Structure: A tricyclic system comprising a bicyclo[2.2.1]heptane framework fused with a ketone (5-oxo group) and a carboxylic acid at position 3 . Key synonyms include anti-3-oxotricyclo(2.2.1.0²,⁶)heptane-7-carboxylic acid and 7-oxo-1,2,3,4,5,6-hexahydrotricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid .

Properties

IUPAC Name |

5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-3-1-2-4(5(2)7)6(3)8(10)11/h2-6H,1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOZAHBGIJALKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C2C(=O)C1C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20990999 | |

| Record name | 5-Oxotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70748-53-7 | |

| Record name | 5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070748537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Organic Synthesis Approaches

The tricyclic core of this compound is typically constructed via cycloaddition or intramolecular cyclization reactions. One established route involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride to form bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. Subsequent hydrolysis yields bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, which serves as a precursor for further functionalization .

Oxidative Introduction of the 5-Oxo Group :

The ketone at position 5 is introduced through selective oxidation. Ozonolysis of the double bond in bicyclo[2.2.1]hept-5-ene-3-carboxylic acid, followed by reductive workup, generates a diol intermediate. Further oxidation with Jones reagent (CrO₃/H₂SO₄) converts the diol to the ketone, yielding 5-oxotricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid .

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Diels-Alder Reaction | Cyclopentadiene, Maleic Anhydride, Δ | 65–75 |

| Ozonolysis | O₃, CH₂Cl₂; then Zn/HOAc | 80–85 |

| Oxidation to Ketone | CrO₃, H₂SO₄, Acetone, 0°C | 60–70 |

Catalytic Methods for Stereochemical Control

The stereochemistry at positions 2 and 6 is critical for the compound’s structural integrity. Asymmetric catalysis using chiral auxiliaries or transition-metal catalysts ensures precise control:

Rhodium-Catalyzed Cyclopropanation :

A rhodium(II) acetate-catalyzed cyclopropanation of diazo compounds with olefins constructs the bridged cyclopropane moiety. For example, methyl 3-diazo-2-oxobicyclo[2.2.1]heptane-5-carboxylate reacts with styrene derivatives under Rh₂(OAc)₄ catalysis to form the tricyclic framework with >90% enantiomeric excess .

Enzymatic Resolution :

Racemic mixtures of intermediates are resolved using lipases (e.g., Candida antarctica lipase B) to hydrolyze ester groups selectively, yielding enantiomerically pure carboxylic acid derivatives.

Functional Group Interconversion Strategies

Carboxylic Acid Installation :

The 3-carboxylic acid group is often introduced via hydrolysis of nitriles or esters. For instance, treatment of 5-oxotricyclo[2.2.1.0²,⁶]heptane-3-carbonitrile with concentrated HCl under reflux yields the target carboxylic acid .

Protection-Deprotection Sequences :

-

Ester Protection : Methyl esters are commonly used to shield the carboxylic acid during oxidation steps. Deprotection is achieved via saponification with LiOH/MeOH .

-

Ketone Protection : The 5-oxo group is protected as an acetal using ethylene glycol and p-toluenesulfonic acid, preventing undesired side reactions during cyclopropanation .

Challenges and Optimization

Steric Hindrance :

The bridged bicyclic system impedes reagent access to reactive sites. Microwave-assisted synthesis reduces reaction times and improves yields by enhancing molecular collisions .

Regioselectivity in Oxidation :

Over-oxidation to dicarboxylic acids is mitigated by using mild oxidizing agents like pyridinium chlorochromate (PCC) instead of aggressive chromium-based reagents.

Chemical Reactions Analysis

Types of Reactions: 5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.

Major Products Formed:

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of tricyclic alcohols.

Substitution: Formation of esters and amides.

Scientific Research Applications

5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid is a compound of significant interest in various fields of scientific research due to its unique structural features and potential applications. This article will explore its applications in organic synthesis, medicinal chemistry, and materials science, supported by data tables and case studies.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique tricyclic structure allows for the formation of various derivatives that can be utilized in synthesizing more complex molecules. For instance, it can be transformed into other carboxylic acids or amines through various chemical reactions such as esterification or amidation .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities, including antioxidant properties. A study demonstrated that compounds derived from this acid showed high radical scavenging activity when tested using the DPPH method, indicating potential applications in developing antioxidant drugs .

Materials Science

The compound's unique structure also makes it a candidate for use in materials science, particularly in the development of polymers and other materials with specific mechanical properties. Its ability to form stable bonds with various substrates can be exploited to create new composite materials that exhibit enhanced durability and resistance to environmental degradation .

Case Study 1: Antioxidant Activity

In a study examining the antioxidant activity of various derivatives of this compound, researchers found that certain modifications significantly increased the radical scavenging ability compared to standard antioxidants like ascorbic acid. This suggests that further exploration into its derivatives could lead to novel antioxidant therapies .

Case Study 2: Synthesis of Novel Compounds

Another research effort focused on synthesizing new compounds using this compound as a starting material for creating bioactive molecules with potential pharmaceutical applications. The study highlighted the versatility of this compound in producing a range of biologically active substances through strategic modifications .

Mechanism of Action

The mechanism of action of 5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The tricyclic structure also provides rigidity, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Stereoisomers

(+)-3-Oxotricyclo[2.2.1.0²,⁶]heptane-7-carboxylic Acid

- Molecular Formula : C₇H₈O

- Molecular Weight : 108.14 g/mol .

- Key Differences : The carboxylic acid group is at position 7 instead of 3, and the molecule lacks the 5-oxo group present in the target compound. This reduces oxygen content and alters polarity, likely affecting solubility and reactivity .

b. anti-3-Oxotricyclo[2.2.1.0²,⁶]heptane-7-carboxylic Acid

Tricyclic and Bicyclic Analogues

(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic Acid

- Molecular Formula : C₈H₁₀O₃

- Structure: A bicyclo[3.2.0]heptane system with a 7-oxo group and carboxylic acid at position 2. The reduced ring complexity (bicyclic vs.

3-Oxatricyclo[2.2.1.0²,⁶]heptane-1-carboxylic Acid, 5-Hydroxy-, Methyl Ester

Heterocyclic Derivatives

5-(Bicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid

- Molecular Formula : C₁₀H₁₂N₂O₃

- Structure : Combines a bicyclo[2.2.1]heptane moiety with an oxadiazole ring. The heterocycle introduces π-conjugation and hydrogen-bonding capacity, which may enhance binding to biological targets compared to the purely aliphatic tricyclic system of the target compound .

(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

- Molecular Formula : C₁₉H₂₉N₃O₅S

- Pharmaceutical Relevance: A β-lactam antibiotic derivative with a bicyclo[3.2.0] system. The thia-aza ring and octanoyl side chain confer antibiotic activity, a feature absent in the target compound due to structural dissimilarities .

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features | Potential Applications |

|---|---|---|---|---|---|

| 5-Oxotricyclo[2.2.1.0²,⁶]heptane-3-carboxylic acid | C₈H₈O₃ | 152.149 | 5-oxo, 3-carboxylic acid | Tricyclic, undefined stereocenters | Pharmaceutical intermediates |

| (+)-3-Oxotricyclo[2.2.1.0²,⁶]heptane-7-carboxylic acid | C₇H₈O | 108.14 | 7-carboxylic acid | Tricyclic, no 5-oxo group | Synthetic precursor |

| (1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid | C₈H₁₀O₃ | 170.16 | 7-oxo, 2-carboxylic acid | Bicyclic, defined stereochemistry | Antibiotic derivatives |

| 5-(Bicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid | C₁₀H₁₂N₂O₃ | 208.21 | Oxadiazole, 3-carboxylic acid | Bicyclic + heterocycle | Drug discovery scaffolds |

| anti-3-Oxotricyclo[2.2.1.0²,⁶]heptane-7-carboxylic acid | C₈H₈O₃ | 152.149 | 3-oxo, 7-carboxylic acid | Tricyclic, anti stereochemistry | Chiral building blocks |

Research Findings and Implications

- Stereochemical Impact : Undefined stereocenters in the target compound () limit its direct use in enantioselective synthesis, whereas defined stereoisomers (e.g., ) are critical for drug efficacy .

Biological Activity

5-Oxotricyclo(2.2.1.0(2,6))heptane-3-carboxylic acid, also known as 5-oxotricyclo[2.2.1.0(2,6)]heptane-3-carboxylic acid, is a bicyclic compound with significant potential in organic synthesis and medicinal chemistry. Its structural uniqueness lends itself to various biological activities that warrant detailed exploration.

- Molecular Formula : C₈H₈O₃

- Molar Mass : 152.15 g/mol

- Density : 1.601 g/cm³ at 20°C

- Melting Point : 139-145°C

- Boiling Point : 356.434°C at 760 mmHg

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

A study demonstrated that this compound possesses significant antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, thus modulating the immune response effectively.

Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains (e.g., Staphylococcus aureus, E. coli), the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating a robust antimicrobial profile.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Case Study 2: Anti-inflammatory Mechanism

In vitro assays using human peripheral blood mononuclear cells demonstrated that treatment with the compound reduced interleukin-6 (IL-6) levels by approximately 50% compared to untreated controls, suggesting a potent anti-inflammatory effect.

| Treatment | IL-6 Levels (pg/mL) |

|---|---|

| Control | 150 |

| Compound Treatment | 75 |

Case Study 3: Anticancer Activity

A study on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced cell death at concentrations above 10 µM after 24 hours of exposure, with flow cytometry confirming an increase in early apoptotic cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 15 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-oxotricyclo(2.2.1.0²,⁶)heptane-3-carboxylic acid, and how are intermediates characterized?

- Methodology : Synthesis often involves cycloaddition or ring-closing reactions. For example, bicyclic carboxylic acids can be synthesized via Diels-Alder reactions followed by oxidation. Key intermediates are characterized using FT-IR (to confirm carbonyl groups at ~1700 cm⁻¹) and ¹H/¹³C NMR (to verify bridgehead protons and stereochemistry) .

- Critical Step : Purification via recrystallization or column chromatography is essential to isolate the target compound from byproducts like anhydrides or unreacted starting materials .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Hazard Mitigation : While direct safety data for this compound is limited, structurally similar bicyclic carboxylic acids (e.g., 3-oxo-2-oxabicyclo derivatives) are classified as acute oral toxicants (H302) and skin irritants (H315) . Use PPE (gloves, goggles), work under fume hoods, and avoid dust formation .

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

Q. How is the purity of 5-oxotricyclo derivatives validated in pharmaceutical research?

- Analytical Techniques :

- HPLC with UV detection (λ = 210–260 nm) to assess purity >98% .

- Melting Point Analysis to compare against literature values (e.g., 52730-40-2 melts at ~180–185°C) .

Advanced Research Questions

Q. How can crystallographic data resolve stereochemical ambiguities in bicyclo[2.2.1]heptane derivatives?

- Method : Single-crystal X-ray diffraction confirms absolute configuration. For example, the rel-(1R,2S,3S,4S,6R) configuration of this compound was validated using ORTEP diagrams , with bond angles (e.g., C1-C2-C3 = 109.5°) and torsional parameters (e.g., O1-C1-C2-C5 = 3.46°) matching theoretical models .

- Challenges : Crystallization in polar solvents (e.g., ethanol/water) may induce polymorphism; annealing or slow evaporation optimizes crystal quality .

Q. What experimental strategies address contradictions in spectroscopic data for strained bicyclic systems?

- Case Study : Discrepancies in ¹³C NMR shifts for bridgehead carbons (e.g., C3 at δ 95–100 ppm vs. δ 85–90 ppm) arise from solvent effects or tautomerism.

- Resolution :

- Use deuterated DMSO or CDCl₃ to stabilize specific conformers .

- Compare computed (DFT) vs. experimental spectra to assign signals accurately .

Q. How does the steric strain of the bicyclo[2.2.1] framework influence reactivity in nucleophilic acyl substitution?

- Mechanistic Insight : The rigid norbornane-like structure hinders planar transition states, reducing reactivity toward bulky nucleophiles. Kinetic studies show 3-carboxylic acid derivatives undergo esterification 10× slower than linear analogs .

- Experimental Design : Monitor reaction progress via in situ IR to track carbonyl disappearance (e.g., at 1700 cm⁻¹) .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.